

A Comprehensive Technical Guide to 1,1,3,3-Tetramethylurea

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Compound of Interest

Compound Name: 1,1,3,3-Tetramethylurea

Cat. No.: B151932

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This guide provides an in-depth overview of the fundamental physicochemical properties of **1,1,3,3-Tetramethylurea**, a key reagent and solvent in various chemical applications. The information is tailored for researchers, scientists, and professionals engaged in drug development and other scientific disciplines requiring precise chemical data.

Core Physicochemical Data

1,1,3,3-Tetramethylurea, also known as TMU, is a substituted urea compound with significant applications as an aprotic polar solvent.^[1] Its fundamental properties are summarized below for ease of reference.

Identifier	Value
Chemical Name	1,1,3,3-Tetramethylurea
Molecular Formula	C ₅ H ₁₂ N ₂ O
Molecular Weight	116.16 g/mol ^{[2][3][4][5]}
CAS Number	632-22-4 ^{[1][2]}
Appearance	Colorless liquid ^[1]
Density	0.968 g/mL at 20 °C

Structural and Molecular Information

The molecular formula for **1,1,3,3-Tetramethylurea** is $C_5H_{12}N_2O$.^{[1][2][3][4][5]} This formula indicates that each molecule is composed of five carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom. The molar mass of the compound is 116.164 g·mol⁻¹.^[1]

Logical Relationship of Chemical Identifiers

The following diagram illustrates the hierarchical relationship between the common name of the compound and its fundamental chemical identifiers.

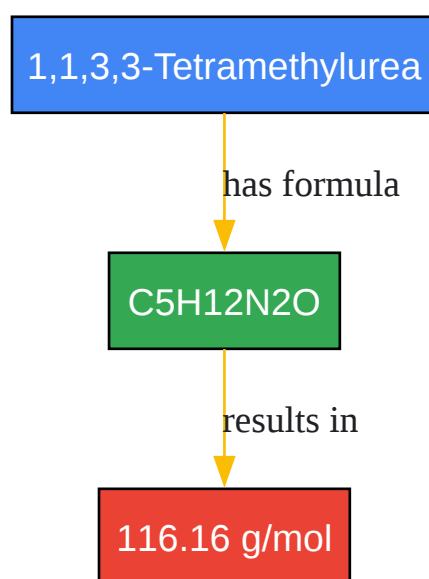


Figure 1. Relationship of Chemical Identifiers

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